Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
Description
Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine is a sterically hindered, electron-rich phosphine ligand widely used in transition-metal catalysis. Its structure features a biphenyl backbone with 2',4',6'-triisopropyl groups providing steric bulk, while 4,5-dimethoxy and 3,6-dimethyl substituents enhance electron-donating capacity. This ligand is particularly valuable in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its ability to stabilize low-oxidation-state metal centers and accelerate oxidative addition steps .
Properties
Molecular Formula |
C33H53O2P |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
ditert-butyl-[3,4-dimethoxy-2,5-dimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53O2P/c1-19(2)24-17-25(20(3)4)28(26(18-24)21(5)6)27-22(7)29(34-15)30(35-16)23(8)31(27)36(32(9,10)11)33(12,13)14/h17-21H,1-16H3 |
InChI Key |
TXHWHBQNFXTQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)OC)C)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Introduction of Phosphine Group: The phosphine group is introduced via a reaction with a suitable phosphorus reagent, such as lithium trimethylsilylphosphide, under controlled conditions.
Final Modifications: The final product is obtained after purification and characterization steps, ensuring the desired compound’s purity and structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Conditions vary depending on the substituent being introduced or replaced.
Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or DMF are commonly used.
Major Products
Phosphine Oxides: From oxidation reactions.
Substituted Biphenyls: From substitution reactions.
Coupled Products: From cross-coupling reactions, forming new C-C or C-N bonds.
Scientific Research Applications
Applications in Catalysis
1. Asymmetric Catalysis:
Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine is recognized as a privileged ligand for asymmetric catalysis. It plays a crucial role in reactions involving palladium and rhodium catalysts. Its effectiveness stems from its ability to stabilize transition states and enhance reaction selectivity .
2. Coupling Reactions:
This compound is primarily employed as a ligand in palladium-catalyzed coupling reactions. It facilitates the coupling of aryl halides with secondary alcohols, which is vital for synthesizing complex organic molecules. The steric hindrance provided by the bulky groups allows for selective reactions that are often challenging with simpler ligands .
3. Synthesis of Fine Chemicals:
The compound has been utilized in the synthesis of various fine chemicals and pharmaceuticals. Its unique electronic properties allow it to participate effectively in reactions that require high specificity and yield .
Case Study 1: Palladium-Catalyzed Reactions
A study demonstrated the use of this compound in a palladium-catalyzed coupling reaction to synthesize biaryl compounds. The reaction exhibited high yields and selectivity due to the steric bulk of the ligand, which minimized side reactions .
Case Study 2: Asymmetric Synthesis
In another research project focused on asymmetric synthesis, this phosphine ligand was employed to enhance enantioselectivity in the formation of chiral centers. The results indicated that the use of this ligand significantly improved the enantiomeric excess compared to traditional ligands .
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various reactions by stabilizing transition states and intermediates, thereby lowering activation energies and increasing reaction rates .
Comparison with Similar Compounds
Comparison with Similar Phosphine Ligands
Structural Analogues and Substituent Effects
The compound belongs to the XPhos ligand family , which shares a biphenyl backbone but varies in substituent patterns. Below is a comparative analysis of key analogues:
Note: Molecular weight estimated based on structural similarity to CAS 1359986-21-2 .
Steric and Electronic Properties
- Steric Bulk: The 2',4',6'-triisopropyl groups dominate steric profiles across analogues. The target compound’s 3,6-dimethyl and 4,5-dimethoxy groups introduce additional steric hindrance compared to t-Bu-XPhos but less than the tetramethyl variant (857356-94-6) .
- Electronic Effects: The 4,5-dimethoxy groups in the target compound provide strong electron donation, enhancing metal-ligand bond strength and catalytic activity in electron-sensitive reactions. This contrasts with JackiePhos, where trifluoromethyl groups reduce electron density .
Catalytic Performance
- Suzuki-Miyaura Coupling: The target compound outperforms t-Bu-XPhos in reactions requiring electron-rich aryl chlorides due to its methoxy groups, achieving turnover numbers (TONs) >10,000 in benchmark studies .
- Buchwald-Hartwig Amination: Compared to 1359986-21-2 (single methoxy group), the dual methoxy groups in the target compound reduce side reactions (e.g., β-hydride elimination) by stabilizing Pd(0) intermediates .
Key Research Findings
Thermal Stability: The target compound exhibits superior thermal stability (decomposition >200°C) compared to JackiePhos (~150°C), attributed to its electron-donating groups stabilizing the phosphine-metal bond .
Solubility: Solubility in nonpolar solvents (e.g., toluene) is reduced versus t-Bu-XPhos due to polar methoxy groups, necessitating optimized solvent systems for catalytic applications .
Q & A
Q. How should this phosphine ligand be stored to maintain stability, and what analytical methods confirm its purity?
Methodological Answer: Store the ligand under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the phosphine group. Purity can be assessed via 31P NMR spectroscopy (to confirm absence of oxidized phosphine species) and HPLC (to detect regioisomers or byproducts). Non-aqueous titration (e.g., using potassium hydrogen phthalate) is also employed for purity quantification, as noted in commercial specifications .
Q. What is the ligand’s role in palladium-catalyzed reactions, and how does its structure enhance catalytic activity?
Methodological Answer: The ligand acts as a bulky, electron-rich phosphine in Pd-catalyzed cross-coupling reactions (e.g., amide couplings, C–N bond formation). Its steric hindrance from tert-butyl and triisopropyl groups prevents catalyst aggregation, while methoxy groups modulate electron density, improving oxidative addition/reductive elimination kinetics. For example, in imidazopyridine synthesis, it enables high yields (51–99%) under reflux with Pd catalysts and potassium phosphate .
Q. How can researchers verify the ligand’s structural identity and avoid misidentification in literature?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm the molecular structure. Cross-reference CAS RN [857356-94-6] and synonyms like t-BuBrettPhos (used in ). Note that regioisomeric mixtures (e.g., methoxy group positional variations) may require 2D NMR (COSY, NOESY) for differentiation .
Advanced Research Questions
Q. How do regioisomeric impurities (e.g., methoxy positional isomers) impact catalytic performance, and how can they be resolved?
Methodological Answer: Regioisomers (e.g., 4-methoxy vs. 5-methoxy derivatives) may alter steric/electronic profiles, leading to inconsistent reaction outcomes. To mitigate this:
Q. What experimental parameters critically influence reaction efficiency when using this ligand in cross-coupling?
Methodological Answer: Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., t-butanol) enhance solubility of Pd intermediates ( ).
- Base selection : Bulky bases like potassium phosphate minimize side reactions (e.g., β-hydride elimination).
- Temperature : Reflux conditions (~120°C) accelerate oxidative addition but may degrade the ligand if prolonged.
- Pd/ligand ratio : A 1:1–1:2 molar ratio balances catalyst activity and cost .
Q. How does this ligand compare to other bulky phosphines (e.g., SPhos, XPhos) in challenging coupling reactions?
Methodological Answer: Benchmarked against SPhos/XPhos, this ligand excels in electron-deficient substrate couplings due to its stronger electron-donating methoxy groups. However, its larger steric profile may hinder reactions requiring smaller catalytic pockets. For data-driven comparisons:
Q. How can researchers resolve contradictions in literature regarding ligand efficacy under aqueous or aerobic conditions?
Methodological Answer: While the ligand is typically air-sensitive, some studies report tolerance to trace water. To address discrepancies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
